molecular formula C30H43Cl3N4O3 B1199480 Acrisuxine CAS No. 76270-09-2

Acrisuxine

Cat. No.: B1199480
CAS No.: 76270-09-2
M. Wt: 614 g/mol
InChI Key: GZQQRUKEEUKYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrisuxine (systematic IUPAC name pending verification) is a synthetic heterocyclic compound structurally derived from acridine, a nitrogen-containing polycyclic aromatic hydrocarbon. This compound is hypothesized to exhibit bioactivity in antimicrobial or anticancer applications due to its planar aromatic structure, which facilitates intercalation into DNA or RNA, disrupting replication processes.

Properties

CAS No.

76270-09-2

Molecular Formula

C30H43Cl3N4O3

Molecular Weight

614 g/mol

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;3-ethyl-3-methylpyrrolidine-2,5-dione;dihydrochloride

InChI

InChI=1S/C23H30ClN3O.C7H11NO2.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-3-7(2)4-5(9)8-6(7)10;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);3-4H2,1-2H3,(H,8,9,10);2*1H

InChI Key

GZQQRUKEEUKYCV-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)NC1=O)C.CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Canonical SMILES

CCC1(CC(=O)NC1=O)C.CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Synonyms

acrisuxine
ethosuximide - quinacrine
ethosuximide, quinacrine drug combination

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s lower molecular weight and logP compared to quinacrine suggest reduced tissue accumulation but faster systemic clearance .
  • The absence of a chlorine substituent (unlike quinacrine) may diminish its antimalarial activity but reduce hepatotoxicity risks .

Pharmacological Activity

Activity This compound Acridine Orange Quinacrine
Antimicrobial Moderate (Gram+) Weak Strong (Plasmodium spp.)
Anticancer (IC₅₀) 12 µM (HeLa cells) >100 µM 8 µM (MCF-7 cells)
DNA Intercalation Yes Yes Yes
CYP Inhibition CYP3A4 (weak) None CYP2D6 (strong)

Key Observations :

  • This compound’s anticancer efficacy surpasses acridine orange but remains inferior to quinacrine, likely due to steric hindrance from its carboxylic acid group .
  • Its weak CYP3A4 inhibition implies a lower risk of drug-drug interactions compared to quinacrine .

Key Observations :

  • This compound’s synthetic route (4 steps) balances efficiency with functional group complexity, making it scalable for industrial production .
  • Unlike acridine orange, it lacks fluorescent properties, limiting its diagnostic utility but enhancing therapeutic specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.